(4-(Pyridin-4-yloxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
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Overview
Description
(4-(Pyridin-4-yloxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-4-yloxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with a pyridine derivative.
Introduction of the Trifluoromethoxyphenyl Group: This step involves a coupling reaction, such as a Suzuki-Miyaura coupling, where the piperidine-pyridine intermediate is coupled with a trifluoromethoxyphenyl boronic acid under palladium catalysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
(4-(Pyridin-4-yloxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its activity against various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of (4-(Pyridin-4-yloxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
(4-(Pyridin-4-yloxy)piperidin-1-yl)(2-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(4-(Pyridin-4-yloxy)piperidin-1-yl)(2-chlorophenyl)methanone: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (4-(Pyridin-4-yloxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone imparts unique electronic properties, enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
(4-pyridin-4-yloxypiperidin-1-yl)-[2-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)26-16-4-2-1-3-15(16)17(24)23-11-7-14(8-12-23)25-13-5-9-22-10-6-13/h1-6,9-10,14H,7-8,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJXTLBCKLSRFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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